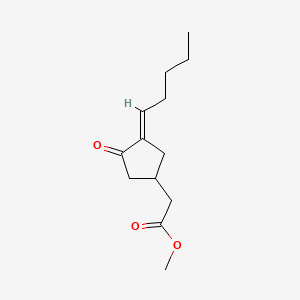
Benzene, 1,1'-(2,2-dichloroethylidene)bis[chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is an organochlorine compound with the molecular formula C18H20Cl2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is also referred to by several other names, including Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- and Di(p-ethylphenyl)dichloroethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] typically involves the reaction of ethylbenzene with chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the chlorination process. The resulting product is then purified through various methods such as distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient chlorination of ethylbenzene, producing large quantities of the desired compound. The process is optimized to ensure high yield and purity, with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its effects on biological systems, including its potential as a pesticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different chlorine positioning.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with similar applications but different chemical properties.
Mitotane: A chemotherapeutic agent derived from DDD with specific medical applications.
Uniqueness
Benzene, 1,1’-(2,2-dichloroethylidene)bis[chloro-] is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
27013-25-8 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8,13-14H |
InChI Key |
DZMBRVBUZCHZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




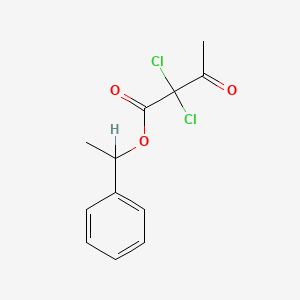


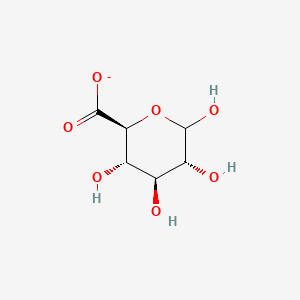

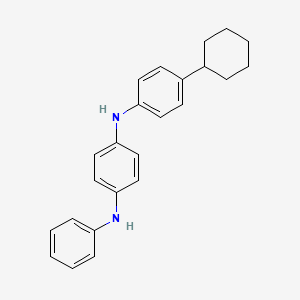
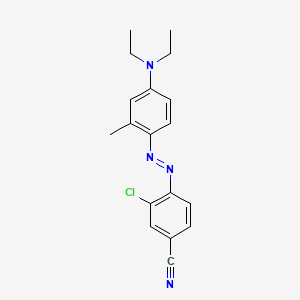
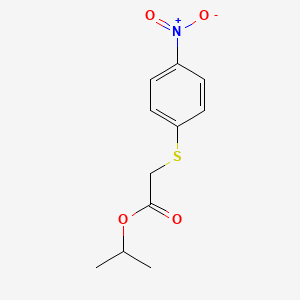
![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)


